Glimepiride

Description

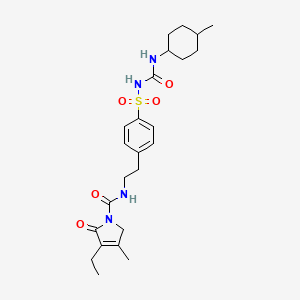

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGIZIANZCJQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040675, DTXSID20861130 | |

| Record name | Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glimepiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>73.6 [ug/mL] (The mean of the results at pH 7.4), Partly miscible, 3.84e-02 g/L | |

| Record name | SID49648856 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Glimepiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glimepiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

261361-60-8, 93479-97-1, 684286-46-2 | |

| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261361-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glimepiride [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093479971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glimepiride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684286462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glimepiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glimepiride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glimepiride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIMEPIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KY687524K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLIMEPIRIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T6XIR2MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glimepiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | Glimepiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glimepiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Glimepiride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the action of glimepiride, a second-generation sulfonylurea widely used in the management of type 2 diabetes mellitus. The document delves into its primary pancreatic effects on insulin secretion and its significant extrapancreatic actions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Pancreatic Mechanism: Stimulation of Insulin Secretion

The principal mechanism of action of this compound is the stimulation of insulin release from the pancreatic β-cells.[1][2][3][4][5] This process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.[1]

Signaling Pathway of this compound-Induced Insulin Secretion

The binding of this compound to SUR1 induces the closure of the K-ATP channel.[1] This closure inhibits the efflux of potassium ions, leading to depolarization of the β-cell membrane. The resulting change in membrane potential activates voltage-dependent calcium channels, causing an influx of extracellular calcium. The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to the release of insulin into the bloodstream.[1]

Extrapancreatic Mechanisms of Action

Beyond its effects on the pancreas, this compound exerts several extrapancreatic actions that contribute to its glucose-lowering efficacy.[2][3][5][6][7] These effects primarily involve increasing the sensitivity of peripheral tissues, such as muscle and adipose tissue, to insulin.[3][6]

Enhanced Glucose Uptake in Peripheral Tissues

A key extrapancreatic effect of this compound is the promotion of glucose transporter type 4 (GLUT4) translocation to the plasma membrane in muscle and fat cells.[1][7] This action enhances the uptake of glucose from the bloodstream into these tissues, thereby lowering blood glucose levels.[1] In some in vitro studies, this compound has been shown to stimulate lipogenesis and glycogenesis.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of this compound.

Table 1: Binding Affinity and K-ATP Channel Inhibition

| Parameter | Subunit/Channel | Value | Reference |

| IC₅₀ | Kir6.2/SUR1 (high-affinity site) | 3.0 nM | [8] |

| IC₅₀ | Kir6.2/SUR2A (high-affinity site) | 5.4 nM | [8] |

| IC₅₀ | Kir6.2/SUR2B (high-affinity site) | 7.3 nM | [8] |

| IC₅₀ | Kir6.2 (low-affinity site) | ~400 µM | [8] |

| Binding Affinity | Lower than glibenclamide (2- to 3-fold) | - | [9] |

| Association Rate | Higher than glibenclamide (2.5- to 3-fold) | - | [9] |

| Dissociation Rate | Higher than glibenclamide (8- to 9-fold) | - | [9] |

Table 2: In Vivo Effects on Glycemic Control

| Parameter | Dosage | Effect | Reference |

| Fasting Plasma Glucose (FPG) Reduction | 1 mg/day (14 weeks) | 43 mg/dL | [7] |

| FPG Reduction | 4 mg/day (14 weeks) | 70.5 mg/dL | [7] |

| FPG Reduction | 8 mg/day (14 weeks) | 74 mg/dL | [7] |

| Blood Glucose Reduction (vs. placebo) | 2 mg/day (3 days) | 4.1 vs 1.9 mmol/L | [5] |

| C-peptide Increase (vs. placebo) | 2 mg/day (3 days) | 1.8 vs 1.4 mg/L | [5] |

| Plasma Insulin Increase (vs. placebo) | 2 mg/day (3 days) | 41 vs 25 µU/L | [5] |

Table 3: In Vitro Effects on Cellular Processes

| Process | Potency | Reference |

| Lipogenesis Stimulation | 2 times as potent as glibenclamide | [7] |

| Glycogenesis Stimulation | 2 times as potent as glibenclamide | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Patch-Clamp Electrophysiology for K-ATP Channel Analysis

This protocol is designed to measure the effect of this compound on the macroscopic currents of K-ATP channels expressed in a cellular system.

Solutions:

-

Pipette (Extracellular) Solution (K-INT): 140 mM KCl, 10 mM K-HEPES, 1 mM K-EGTA, pH 7.3.[10]

-

Bath (Intracellular) Solution: Same as pipette solution. This compound is added to this solution at desired concentrations.[8]

Procedure:

-

Culture cells expressing the desired K-ATP channel subunits.[8]

-

Pull patch pipettes from borosilicate glass with a resistance of 250–500 kΩ when filled with the pipette solution.[8]

-

Form a gigaohm seal on the cell membrane.[10]

-

Excise an inside-out membrane patch by pulling the pipette away from the cell.[10]

-

Record macroscopic K-ATP currents using a patch-clamp amplifier, typically at a holding potential of 0 mV.[8]

-

Apply this compound to the bath solution to assess its effect on the intracellular side of the channel.[8]

-

Analyze the dose-dependent inhibition of the current to calculate the IC₅₀.[8]

Hyperinsulinemic-Euglycemic Clamp

This technique is the gold standard for assessing insulin sensitivity in vivo.

Procedure:

-

The subject undergoes an overnight fast.[7]

-

Two intravenous catheters are placed, one for infusions and one for blood sampling from a "heated hand" to arterialize the venous blood.[7]

-

A continuous infusion of insulin is administered to achieve a high, constant plasma insulin level.[11]

-

Blood glucose is monitored frequently, and a variable infusion of glucose is adjusted to maintain a constant, normal blood glucose level (euglycemia).[11]

-

The glucose infusion rate required to maintain euglycemia at steady state is a direct measure of insulin-stimulated whole-body glucose disposal and thus reflects insulin sensitivity.[11]

GLUT4 Translocation Assay in Adipocytes

This assay measures the movement of GLUT4 from intracellular vesicles to the plasma membrane in response to stimuli like this compound.

Procedure:

-

Culture adipocytes (e.g., 3T3-L1 cells) and differentiate them.

-

Incubate the cells with this compound at various concentrations and for different durations.

-

Fractionate the cells to separate the plasma membrane from intracellular membrane fractions.

-

Perform Western blotting on the fractions using an anti-GLUT4 antibody to quantify the amount of GLUT4 in each fraction.

-

An increase in GLUT4 in the plasma membrane fraction indicates translocation.[12]

Glycogen Synthesis Assay in Muscle Cells

This assay quantifies the rate of glucose incorporation into glycogen.

Procedure:

-

Culture human skeletal muscle cells and allow them to differentiate into myotubes.[3][4]

-

Incubate the myotubes with this compound for a specified period (e.g., 4 hours).[3][4]

-

Add insulin for a shorter duration (e.g., 2 hours) to stimulate glycogen synthesis.[3][4]

-

Introduce [¹⁴C]-labeled glucose to the culture medium.

-

After incubation, lyse the cells and precipitate the glycogen.

-

Measure the amount of incorporated radioactivity in the glycogen precipitate using a scintillation counter to determine the rate of glycogen synthesis.[3][4]

Lipogenesis Assay in Adipocytes

This assay measures the conversion of glucose into lipids.

Procedure:

-

Isolate adipocytes from adipose tissue.

-

Incubate the adipocytes with [¹⁴C]-labeled glucose in the presence or absence of this compound.

-

After incubation, extract the total lipids from the cells.

-

Measure the radioactivity incorporated into the lipid fraction using a scintillation counter to quantify the rate of lipogenesis.[13]

Conclusion

This compound is a potent oral hypoglycemic agent with a dual mechanism of action that involves both pancreatic and extrapancreatic effects. Its primary action is to stimulate insulin secretion from pancreatic β-cells by binding to the SUR1 subunit of the K-ATP channel. Additionally, it enhances insulin sensitivity in peripheral tissues, at least in part, by promoting GLUT4 translocation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working to further understand the pharmacology of this compound and to develop novel therapies for type 2 diabetes mellitus.

References

- 1. benchchem.com [benchchem.com]

- 2. Direct demonstration of sulphonylurea-sensitive KATP channels on nerve terminals of the rat motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on insulin-stimulated glycogen synthesis in cultured human skeletal muscle cells: a comparison to glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. mmpc.org [mmpc.org]

- 6. researchgate.net [researchgate.net]

- 7. prosciento.com [prosciento.com]

- 8. Glucose clamp technique: a method for quantifying insulin secretion and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The measurement of GLUT4 translocation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lipogenesis and insulin sensitivity of single fat cells: With an Appendix - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Characterization of Glimepiride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Glimepiride, a second-generation sulfonylurea widely used in the management of type 2 diabetes mellitus. This document details a common synthesis pathway, outlines key characterization methodologies with their experimental protocols, and presents relevant quantitative data in a structured format for ease of comparison.

This compound: An Overview

This compound is an oral hypoglycemic agent that effectively lowers blood glucose levels by stimulating insulin release from pancreatic β-cells.[1] Its mechanism of action also involves extra-pancreatic effects, such as increasing the sensitivity of peripheral tissues to insulin.[2] The synthesis of this compound involves a multi-step process, culminating in a product that requires rigorous characterization to ensure its purity, identity, and quality.

Synthesis of this compound

A prevalent and practical method for the synthesis of this compound is a multi-step process that avoids the use of hazardous reagents like phosgene.[3] A common synthetic route involves the reaction of 3-ethyl-4-methyl-3-pyrrolin-2-one with 2-phenylethyl isocyanate, followed by chlorosulfonation, amination, and a final condensation step with trans-4-methylcyclohexyl isocyanate.[4][5]

Experimental Protocol for Synthesis

The following protocol outlines a general procedure for the synthesis of this compound:

-

Step 1: Synthesis of 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrrolin-1-carboxamide.

-

Step 2: Chlorosulfonation.

-

Step 3: Ammonolysis.

-

Step 4: Condensation to form this compound.

-

The sulfonamide from Step 3 is condensed with trans-4-methylcyclohexyl isocyanate in a suitable solvent like acetone to yield this compound.[5]

-

One specific synthesis describes refluxing 80 g of the carbamate intermediate with 27.2 g of trans-4-methylcyclohexylamine and 11.5 g of 4-dimethylaminopyridine in 1.6 L of toluene.[6]

-

After the reaction is complete, the mixture is cooled to precipitate the this compound, which is then filtered, washed with toluene, and dried.[6] This particular method reported a yield of 95% with a purity of 99.5%.[6]

-

Characterization of this compound

The characterization of synthesized this compound is crucial to confirm its identity, purity, and polymorphic form. Various analytical techniques are employed for this purpose.[7][8]

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 206-207 °C | [6] |

| Molar Mass | 490.62 g/mol | [4] |

| Appearance | Crystalline Powder | [9] |

Spectroscopic and Chromatographic Analysis

| Technique | Key Findings/Parameters | Reference |

| UV Spectroscopy | λmax at 226.0 nm in methanol. | [10] |

| Beer's law obeyed in the concentration range of 2-32 µg/mL. | [10] | |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O, and S=O functional groups. | [9][11] |

| High-Performance Liquid Chromatography (HPLC) | A common method for purity and assay determination. | [7][8] |

| A reported method uses a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 7.4) at a flow rate of 1 mL/min, with detection at 228 nm. | [8] | |

| Thin-Layer Chromatography (TLC) | A simple method for identification and separation. | |

| A reported system uses silica gel 60 F254 plates with a mobile phase of chloroform:methanol (9:1 v/v). | ||

| Differential Scanning Calorimetry (DSC) | Used to determine the melting point and identify polymorphic forms. | [9][12] |

| This compound Form I shows an endotherm at approximately 216 °C, while Form II is at 213 °C. A novel Form III has been reported with an endotherm at 276 °C. | [9] | |

| X-Ray Diffraction (XRD) | Provides information on the crystalline structure and polymorphic form. | [9][12] |

| Distinct 2θ peaks differentiate between polymorphic forms. For example, Form I has a marker peak at 2θ 6.40, Form II at 7.84, and a reported Form III at 6.7. | [9] |

Experimental Protocols for Characterization

-

UV Spectrophotometry: A stock solution of this compound (e.g., 100 µg/ml) is prepared in a suitable solvent like methanol or NaOH solution.[10][13] Serial dilutions are made to obtain concentrations within the Beer's law range (e.g., 5-25 µg/ml), and the absorbance is measured at the λmax (around 226-231 nm).[10][13]

-

HPLC: A standard solution of this compound is prepared in the mobile phase. The sample is injected into an HPLC system equipped with a C18 column and a UV detector. The retention time and peak area are compared with a reference standard to determine purity and concentration.

-

DSC: A small, accurately weighed sample of this compound is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[14] The heat flow is measured as a function of temperature to obtain the thermogram.

-

XRD: A powdered sample of this compound is uniformly spread on a sample holder and irradiated with monochromatic X-rays. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. ijcrt.org [ijcrt.org]

- 7. A review of analytical techniques for determination of this compound: present and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. tsijournals.com [tsijournals.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 14. Synthesized nano particles of this compound via spray freezing into cryogenic liquid: characterization, antidiabetic activity, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

Glimepiride: A Comprehensive Technical Guide on its Pancreatic and Extrapancreatic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride, a third-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. However, a growing body of evidence highlights its significant extrapancreatic effects, which contribute to its overall glucose-lowering efficacy. This technical guide provides an in-depth exploration of the dual actions of this compound, detailing the molecular signaling pathways, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and diabetes research.

Pancreatic Effects of this compound: Stimulation of Insulin Secretion

This compound's principal pancreatic effect is the potentiation of glucose-stimulated insulin secretion from the β-cells of the islets of Langerhans.[1][2] This action is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channel complex in the β-cell membrane.

Signaling Pathway of this compound-Induced Insulin Secretion

This compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[2] This binding event triggers the closure of the channel, leading to a decrease in potassium efflux and subsequent depolarization of the β-cell membrane. The membrane depolarization activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium. The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing secretory granules, leading to increased insulin release into the bloodstream.[2]

Caption: Pancreatic β-Cell Insulin Secretion Pathway.

Quantitative Data: this compound's Potency on K-ATP Channels

The inhibitory concentration (IC50) of this compound on different K-ATP channel subtypes has been determined in various studies. This data highlights its high affinity for the pancreatic β-cell channel.

| Sulfonylurea | K-ATP Channel Subtype | IC50 (nM) |

| This compound | Kir6.2/SUR1 (β-cell) | 3.0[3][4] |

| Kir6.2/SUR2A (cardiac) | 5.4[3][4] | |

| Kir6.2/SUR2B (smooth muscle) | 7.3[3][4] | |

| Glibenclamide | Kir6.2/SUR1 (β-cell) | 4.0[3] |

| Kir6.2/SUR2A (cardiac) | 27.0[3] |

Extrapancreatic Effects of this compound: Enhancing Insulin Sensitivity

Beyond its effects on the pancreas, this compound exerts significant actions on peripheral tissues, primarily skeletal muscle and adipose tissue, to improve insulin sensitivity and glucose uptake.[5] These effects are often referred to as "insulin-mimetic" as they partially replicate the cellular actions of insulin.

Signaling Pathways of Extrapancreatic Effects

This compound's extrapancreatic actions are thought to be initiated by its interaction with lipid rafts in the plasma membrane of adipocytes and muscle cells.[6][7] This interaction is proposed to activate a glycosylphosphatidylinositol-specific phospholipase C (GPI-PLC).[7] Activation of GPI-PLC leads to the redistribution of signaling molecules within the lipid rafts, including the non-receptor tyrosine kinases (NRTKs) pp59(Lyn) and pp125(Fak).[6] This cascade results in the tyrosine phosphorylation of Insulin Receptor Substrate-1 and -2 (IRS-1/2), key mediators in the insulin signaling pathway.[6] Downstream of IRS-1/2, the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is activated.[4][8] Akt, also known as protein kinase B, plays a crucial role in mediating many of insulin's metabolic effects, including the translocation of Glucose Transporter 4 (GLUT4) to the cell surface and the activation of glycogen synthase, leading to increased glucose uptake and glycogen synthesis.[9][10]

Caption: Extrapancreatic Insulin-Mimetic Signaling Pathway.

Quantitative Data: Clinical Efficacy and Biomarker Modulation

Clinical studies have demonstrated the efficacy of this compound in improving glycemic control and modulating key biomarkers associated with insulin resistance.

Table 2.1: Comparative Efficacy of this compound and Glibenclamide on Glycemic Control

| Study Parameter | This compound Group | Glibenclamide Group | p-value | Reference |

| Change in HbA1c (%) | -1.6 | -1.29 | < 0.05 | |

| Change in HbA1c (%) | -1.5 | - | - | [11] |

| Patients reaching HbA1c <7% | 44.6% | 26.8% | < 0.05 | [2] |

| Change in Fasting Blood Sugar (mg/dL) | Greater reduction with Glibenclamide | < 0.05 | ||

| Change in Postprandial Blood Sugar (mg/dL) | Greater reduction with this compound | < 0.05 |

Table 2.2: Effect of this compound on Insulin Resistance and Adiponectin

| Parameter | Baseline | After this compound Treatment | p-value | Reference |

| HOMA-IR | 4.11 ± 0.85 | 2.42 ± 0.91 | < 0.05 | [11] |

| HOMA-IR | Decreased | - | - | [12] |

| Adiponectin (ng/mL) | 23.9 ± 17.3 | 29.1 ± 12.2 | 0.087 | [3] |

| Adiponectin (ng/mL) | Increased | - | - | [12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the pancreatic and extrapancreatic effects of this compound.

Measurement of Insulin Secretion from Isolated Pancreatic Islets

Objective: To quantify the dose-dependent effect of this compound on insulin secretion from isolated pancreatic islets in vitro.

Materials:

-

Isolated pancreatic islets (from rodent or human donors)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% Bovine Serum Albumin (BSA)

-

Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)

-

This compound stock solution (dissolved in DMSO)

-

24-well culture plates

-

Insulin immunoassay kit (e.g., ELISA or RIA)

Procedure:

-

Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method. Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.

-

Pre-incubation: Hand-pick islets of similar size and place batches of 5-10 islets into wells of a 24-well plate containing KRB with 2.8 mM glucose. Pre-incubate for 30-60 minutes at 37°C to allow insulin secretion to return to a basal level.

-

Stimulation: Remove the pre-incubation buffer and replace it with KRB containing either a basal (2.8 mM) or stimulatory (16.7 mM) glucose concentration, with or without varying concentrations of this compound. Incubate for 60 minutes at 37°C.

-

Sample Collection: At the end of the incubation period, carefully collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin immunoassay kit according to the manufacturer's instructions.

-

Data Analysis: Express insulin secretion as a fold-change over the basal glucose condition or as absolute insulin concentrations. Plot dose-response curves for this compound's effect on insulin secretion at both basal and stimulatory glucose concentrations.

In Vitro Glucose Uptake Assay in Adipocytes

Objective: To measure the effect of this compound on glucose uptake in a relevant cell line, such as 3T3-L1 adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Serum-free DMEM

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose or other labeled glucose analog

-

This compound stock solution

-

Insulin (positive control)

-

Cytochalasin B (inhibitor of glucose transport, negative control)

-

Scintillation counter and fluid

Procedure:

-

Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Serum Starvation: Prior to the assay, serum-starve the adipocytes for 2-4 hours in serum-free DMEM.

-

Pre-treatment: Wash the cells with KRH buffer and then incubate with KRH buffer containing this compound at various concentrations for 30-60 minutes at 37°C. Include wells with insulin as a positive control and cytochalasin B as a negative control.

-

Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to each well. Incubate for 5-10 minutes at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Express glucose uptake as a percentage of the basal or insulin-stimulated control.

GLUT4 Translocation Assay in Skeletal Muscle Cells

Objective: To visualize and quantify the effect of this compound on the translocation of GLUT4 from intracellular vesicles to the plasma membrane in skeletal muscle cells.

Materials:

-

L6 myotubes or primary skeletal muscle cells

-

This compound stock solution

-

Insulin (positive control)

-

Subcellular fractionation buffers

-

Homogenizer and ultracentrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against GLUT4

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment: Treat L6 myotubes with this compound at the desired concentration and for the specified time. Include untreated and insulin-treated cells as controls.

-

Subcellular Fractionation:

-

Harvest the cells and homogenize them in a fractionation buffer.

-

Perform a series of differential centrifugation steps to separate the plasma membrane fraction from the intracellular membrane/microsomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the total membranes, and then a final ultracentrifugation step, often with a density gradient, to separate plasma membranes from intracellular membranes.

-

-

Western Blotting:

-

Determine the protein concentration of both the plasma membrane and intracellular membrane fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for GLUT4.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the GLUT4 protein using a chemiluminescence substrate and imaging system.

-

-

Data Analysis: Quantify the band intensity of GLUT4 in both the plasma membrane and intracellular membrane fractions. An increase in the GLUT4 signal in the plasma membrane fraction and a corresponding decrease in the intracellular fraction upon this compound treatment indicates GLUT4 translocation.

Conclusion

This compound's therapeutic efficacy in type 2 diabetes stems from a dual mechanism of action. Its well-established pancreatic effect of stimulating insulin secretion is complemented by significant extrapancreatic actions that enhance insulin sensitivity in peripheral tissues. The insulin-mimetic signaling pathway, involving lipid rafts and the PI3K/Akt cascade, provides a molecular basis for these extrapancreatic benefits. The quantitative data from clinical and preclinical studies underscore the importance of both pancreatic and extrapancreatic effects in the overall glucose-lowering profile of this compound. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and the development of novel therapeutic agents for metabolic diseases. A thorough understanding of these multifaceted mechanisms is crucial for optimizing therapeutic strategies and advancing the field of diabetes research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The differential influence of this compound and glibenclamide on insulin resistance and adiponectin levels in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoglycaemic effects of this compound in sulfonylurea receptor 1 deficient rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insulin-mimetic signaling by the sulfonylurea this compound and phosphoinositolglycans involves distinct mechanisms for redistribution of lipid raft components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of lipid raft proteins by this compound- and insulin-induced glycosylphosphatidylinositol-specific phospholipase C in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Promotes Osteogenic Differentiation in Rat Osteoblasts via the PI3K/Akt/eNOS Pathway in a High Glucose Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound on insulin-stimulated glycogen synthesis in cultured human skeletal muscle cells: a comparison to glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Effects of long-term monotherapy with this compound vs glibenclamide on glycemic control and macrovascular events in Japanese Type 2 diabetic patients [scirp.org]

Glimepiride's Interaction with Sulfonylurea Receptors: A Deep Dive into Binding Affinity and Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of glimepiride to sulfonylurea receptors (SURs) and the subsequent molecular mechanisms that underpin its therapeutic effect in type 2 diabetes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways.

Executive Summary

This compound, a second-generation sulfonylurea, exerts its glucose-lowering effects primarily by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This interaction initiates a cascade of events leading to insulin exocytosis. This guide presents a detailed examination of this compound's binding kinetics, its affinity for various SUR isoforms, and the experimental protocols used to elucidate these properties.

This compound Binding Affinity to Sulfonylurea Receptors

This compound demonstrates high affinity for the SUR1 subunit of the pancreatic KATP channel. However, its binding kinetics, characterized by a faster association and dissociation rate compared to other sulfonylureas like glibenclamide, may contribute to its distinct clinical profile, including a lower risk of prolonged hypoglycemia.[1] this compound also interacts with other SUR isoforms, SUR2A and SUR2B, found in cardiac and smooth muscle tissues, respectively, albeit with comparable high affinity in in-vitro studies.[2]

Quantitative Binding Data

The binding affinity of this compound to different SUR isoforms has been quantified using various experimental techniques, primarily radioligand binding assays and electrophysiological measurements. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd) are key parameters used to express this affinity.

| Parameter | SUR1 (Pancreatic β-cell) | SUR2A (Cardiac Muscle) | SUR2B (Smooth Muscle) | Reference |

| IC50 | 3.0 nM | 5.4 nM | 7.3 nM | [2] |

| Kd | 2.5-3 fold lower affinity than glibenclamide | - | - | [1][3] |

| kon (Association Rate) | 2.5-3 fold higher than glibenclamide | - | - | [1][3] |

| koff (Dissociation Rate) | 8-9 fold higher than glibenclamide | - | - | [1][3] |

Table 1: Summary of this compound Binding Affinity Data for Sulfonylurea Receptor Isoforms.

Signaling Pathway of this compound-Induced Insulin Secretion

The binding of this compound to the SUR1 subunit of the KATP channel in pancreatic β-cells is the critical initiating step in a well-defined signaling pathway that culminates in the secretion of insulin.[4]

Experimental Protocols

The characterization of this compound's binding affinity and its effects on KATP channels relies on sophisticated in-vitro techniques. Below are detailed methodologies for two key experimental approaches.

Radioligand Competitive Binding Assay

This assay determines the affinity of this compound for the sulfonylurea receptor by measuring its ability to compete with a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) for binding to the receptor.

Detailed Methodology:

-

Membrane Preparation: Pancreatic β-cell membranes, often from insulinoma cell lines like RINm5F, are isolated through homogenization and differential centrifugation.[3]

-

Binding Incubation: The membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing a fixed concentration of a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) and varying concentrations of unlabeled this compound. The incubation is typically carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[5][6]

-

Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled this compound. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Patch-Clamp Technique

The patch-clamp technique allows for the direct measurement of the activity of individual KATP channels in the cell membrane and how they are affected by this compound.

Detailed Methodology:

-

Cell Preparation: Pancreatic β-cells or cells heterologously expressing the KATP channel subunits (Kir6.2 and SUR1) are used.

-

Pipette and Bath Solutions: A glass micropipette with a very small tip opening is filled with a specific intracellular solution and brought into contact with the cell membrane to form a high-resistance seal. The cell is bathed in an extracellular solution.

-

Recording Configuration: The "inside-out" patch configuration is often used, where a small patch of the cell membrane is excised with the intracellular face exposed to the bath solution. This allows for the direct application of this compound and other test substances to the intracellular side of the channel.

-

Data Acquisition and Analysis: The current flowing through the KATP channels is recorded at a fixed membrane potential. The application of this compound to the bath solution will cause a concentration-dependent block of the KATP channel current. The degree of inhibition at various this compound concentrations is measured to determine the IC50 value.[2][7]

Conclusion

The binding of this compound to the sulfonylurea receptor is a highly specific and well-characterized interaction that forms the basis of its therapeutic efficacy. The quantitative data on its binding affinity, coupled with a detailed understanding of the downstream signaling pathway, provides a robust framework for the rational design and development of novel antidiabetic agents. The experimental protocols outlined in this guide serve as a foundation for further research into the molecular pharmacology of sulfonylureas and their receptors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Effect of metabolic inhibition on this compound block of native and cloned cardiac sarcolemmal K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Glimepiride: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of glimepiride in various animal models. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the pharmacological actions, efficacy, and underlying mechanisms of this third-generation sulfonylurea. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the critical signaling pathways modulated by this compound.

Core Pharmacodynamics: Pancreatic and Extrapancreatic Mechanisms

This compound exerts its glucose-lowering effects through a dual mechanism involving both pancreatic and extrapancreatic actions. This dual activity distinguishes it from older sulfonylureas and contributes to its efficacy and safety profile observed in preclinical models.

Pancreatic Action: Stimulation of Insulin Secretion

This compound's primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[1] This process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the β-cell membrane.[2] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium ions. The subsequent rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[1][2] Notably, preclinical studies suggest that this compound has a lower binding affinity for the KATP channel compared to glibenclamide, which may contribute to a more physiological insulin release profile.[3]

Extrapancreatic Action: Enhanced Insulin Sensitivity

A significant body of preclinical evidence demonstrates that this compound also possesses pronounced extrapancreatic effects, primarily by enhancing insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue.[3][4] This is a key differentiator from first-generation sulfonylureas. A primary mechanism underlying this effect is the increased translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, which facilitates glucose uptake.[5][6][7] This process is mediated, at least in part, through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][8]

Quantitative Efficacy in Animal Models of Diabetes

This compound has been extensively evaluated in a variety of animal models of diabetes, demonstrating significant efficacy in improving glycemic control and other metabolic parameters.

Effects on Glycemic Control

Preclinical studies consistently show that this compound effectively lowers blood glucose levels in diabetic animal models. The extent of this effect is dose-dependent.

Table 1: Effect of this compound on Blood Glucose and HbA1c in Diabetic Animal Models

| Animal Model | Induction Method | This compound Dose | Duration of Treatment | Fasting Blood Glucose Reduction | HbA1c Reduction | Reference(s) |

| Wistar Rats | Alloxan (120 mg/kg, i.p.) | 1 mg/kg/day, p.o. | 14 days | Significant reduction from 19.45 ± 0.36 mmol/L to 14.73 ± 0.77 mmol/L | Significant reduction | [9] |

| Wistar Rats | Streptozotocin (STZ) (65 mg/kg, i.p.) & Nicotinamide (110 mg/kg, i.p.) | Not specified | Not specified | Significant (p<0.001) | Significant (p<0.001) | [10] |

| Zucker Diabetic Fatty (ZDF) Rats | Genetic | Not specified | Not specified | No significant effect | No significant effect | [11] |

| SUR1 -/- Rats with HFD/STZ-induced diabetes | High-Fat Diet + STZ (27.5 mg/kg, i.p.) | Not specified | 2 weeks | Significant reduction from 20.71 ± 1.58 mmol/L to 15.70 ± 1.27 mmol/L | Not reported | [12] |

Note: Data are presented as reported in the cited literature. Direct comparison between studies should be made with caution due to differences in experimental design.

Comparative Efficacy with Glibenclamide

Several preclinical studies have compared the efficacy of this compound with that of the second-generation sulfonylurea, glibenclamide. These studies often highlight this compound's potent glucose-lowering effect, which can be greater than that of glibenclamide despite a lower stimulation of insulin secretion.

Table 2: Comparative Effects of this compound and Glibenclamide on Metabolic Parameters in Animal Models

| Animal Model | Parameter Measured | This compound Effect | Glibenclamide Effect | Key Findings | Reference(s) |

| Normal Rats | Metabolic Clearance Rate (Euglycemic Clamp) | Significantly higher than control (25.1 ± 2.1 vs. 18.3 ± 1.2 ml/kg/min) | Not reported | This compound enhances insulin action in peripheral tissues. | [13] |

| STZ-Diabetic Rats | Metabolic Clearance Rate (Euglycemic Clamp) | Significantly higher than control and glibenclamide-treated groups | Lower than this compound + insulin group | This compound with insulin improves insulin resistance. | [13] |

| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Adipose Tissue TNF-α mRNA | No significant change vs. control | Significantly increased vs. control and this compound | This compound may have a more favorable effect on inflammation and insulin resistance in adipose tissue. | [14] |

| Anesthetized Rats | Reperfusion-induced Arrhythmias | Significantly decreased incidence | Effective only at a much higher dose | This compound is more potent in preventing reperfusion-induced arrhythmias. | [15] |

Effects on Lipid Profile

In addition to its effects on glycemic control, this compound has been shown to modulate lipid metabolism in diabetic animal models.

Table 3: Effect of this compound on Lipid Profile in Diabetic Rats

| Animal Model | Induction Method | This compound Dose | Duration of Treatment | Effect on Total Cholesterol (TC) | Effect on Triglycerides (TG) | Effect on LDL-C | Effect on HDL-C | Reference(s) |

| Wistar Rats | Alloxan (120 mg/kg, i.p.) | 1 mg/kg/day, p.o. | 14 days | Minor, non-significant decrease | Minor, non-significant decrease | Minor, non-significant decrease | Minor, non-significant increase | [9] |

| Wistar Rats | STZ (65 mg/kg, i.p.) & Nicotinamide (110 mg/kg, i.p.) | Not specified | Not specified | Significant decrease (p<0.05) | Significant decrease (p<0.05) | Significant decrease (p<0.001) | No significant change | [10] |

| Zucker Diabetic Fatty (ZDF) Rats | Genetic | Not specified | Not specified | Significant decrease | No significant effect | Not reported | Not reported | [11] |

Key Signaling Pathways Modulated by this compound

The dual pancreatic and extrapancreatic actions of this compound are governed by distinct signaling pathways.

Caption: Pancreatic signaling pathway of this compound leading to insulin secretion.

Caption: Extrapancreatic signaling of this compound enhancing glucose uptake.

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. This section provides detailed methodologies for key experiments cited in this compound studies.

Induction of Diabetes Mellitus in Rodents

Streptozotocin (STZ)-Induced Diabetes in Rats:

-

Animal Model: Male Wistar rats (250-300g).[16]

-

Inducing Agent: Streptozotocin (STZ), freshly dissolved in 0.1 M cold citrate buffer (pH 4.5).

-

Dosage and Administration: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose of 60-65 mg/kg body weight.[16][17]

-

Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and included in the study.[16]

-

Treatment Initiation: this compound or vehicle administration typically begins after the confirmation of diabetes.

Alloxan-Induced Diabetes in Mice:

-

Animal Model: Male Swiss albino mice.

-

Inducing Agent: Alloxan monohydrate, dissolved in normal saline.

-

Dosage and Administration: A single intraperitoneal (i.p.) injection of alloxan at a dose of 150 mg/kg body weight.

-

Confirmation of Diabetes: Blood glucose is monitored after 72 hours. Mice with fasting blood glucose levels above 200 mg/dL are selected for the study.

Oral Glucose Tolerance Test (OGTT)

-

Animal Preparation: Rats or mice are fasted overnight (typically 12-16 hours) with free access to water.

-

Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (Time 0).

-

This compound Administration: The test group receives an oral dose of this compound, while the control group receives the vehicle.

-

Glucose Challenge: After a specific period following drug administration (e.g., 30 or 60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

-

Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).

-

Analysis: Blood glucose levels at each time point are measured. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Euglycemic-Hyperinsulinemic Clamp

This is the gold standard for assessing insulin sensitivity in vivo.

-

Surgical Preparation: Rats undergo surgery to place catheters in the carotid artery (for blood sampling) and jugular vein (for infusions). Animals are allowed to recover for several days.

-

Experimental Setup: Conscious, unrestrained rats are used for the clamp study.

-

Infusions: A continuous infusion of human insulin is administered through the jugular vein catheter at a constant rate (e.g., 4 mU/kg/min). A variable infusion of 20% glucose is also administered through the same catheter.

-

Blood Glucose Monitoring: Blood samples are taken from the arterial catheter every 5-10 minutes to monitor blood glucose levels.

-

Euglycemia Maintenance: The glucose infusion rate (GIR) is adjusted to maintain the blood glucose concentration at a constant basal level (euglycemia).

-

Steady State: Once a steady state is achieved (constant blood glucose with a constant GIR), the GIR is recorded. A higher GIR indicates greater insulin sensitivity, as more glucose is required to be infused to counteract the effects of the insulin infusion, signifying efficient glucose disposal by peripheral tissues.

Caption: Workflow for the euglycemic-hyperinsulinemic clamp procedure in rats.

Conclusion

The preclinical data from a wide array of animal models robustly support the efficacy of this compound in the management of hyperglycemia. Its dual mechanism of action, combining insulin secretion with enhanced insulin sensitivity, provides a strong rationale for its clinical use. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a valuable resource for researchers aiming to further investigate the properties of this compound or to develop novel antidiabetic agents with similar multifaceted mechanisms of action. The consistent findings across different diabetic animal models underscore the translational potential of these preclinical observations. However, it is important to note that some studies in specific mouse strains have shown unexpected effects, such as impaired glucose tolerance, highlighting the importance of careful model selection and interpretation of results in preclinical research.[18][19]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extrapancreatic effects of sulfonylureas--a comparison between this compound and conventional sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucosamine substituted sulfonylureas: IRS–PI3K–PKC–AKT–GLUT4 insulin signalling pathway intriguing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] The Sulfonylurea Drug, this compound, Stimulates Glucose Transport, Glucose Transporter Translocation, and Dephosphorylation in Insulin-Resistant Rat Adipocytes In Vitro | Semantic Scholar [semanticscholar.org]

- 7. The sulfonylurea drug, this compound, stimulates glucose transport, glucose transporter translocation, and dephosphorylation in insulin-resistant rat adipocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the synergistic effect of this compound and rosuvastatin on alloxan-induced diabetic rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Hypoglycaemic effects of this compound in sulfonylurea receptor 1 deficient rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound on in vivo insulin action in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of the effects of this compound and glibenclamide on adipose tissue tumour necrosis factor-alpha mRNA expression and cellularity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of the efficacy of glibenclamide and this compound in reperfusion-induced arrhythmias in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ndineuroscience.com [ndineuroscience.com]

- 18. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Glimepiride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the immunomodulatory activities of Glimepiride, a second-generation sulfonylurea primarily used in the management of type 2 diabetes. Beyond its well-established glucose-lowering effects, a growing body of evidence highlights its significant anti-inflammatory and immunomodulatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the non-canonical effects of this compound and its potential therapeutic applications in inflammatory and autoimmune diseases.

Executive Summary

This compound exerts notable immunomodulatory effects by influencing key inflammatory pathways and cellular players. In vitro and in vivo studies have demonstrated its ability to suppress the activation of the pivotal transcription factor, Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response. This inhibition appears to be mediated, at least in part, through the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, leading to increased endothelial nitric oxide synthase (eNOS) activity and nitric oxide (NO) production. Furthermore, this compound has been shown to modulate the secretion of a range of pro- and anti-inflammatory cytokines from immune cells, particularly macrophages and monocytes. While direct evidence on its effect on the NLRP3 inflammasome is still emerging, studies on the closely related sulfonylurea, Glyburide, suggest a potential inhibitory role in this critical inflammatory signaling complex. This guide synthesizes the current quantitative data, details key experimental methodologies, and visualizes the known signaling pathways to provide a comprehensive resource for further research and development.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative findings from various studies on the effects of this compound on key inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokines and Mediators

| Cell Type/Model | Treatment | Concentration | Duration | Measured Parameter | Result | Citation |

| Human Umbilical Vein Endothelial Cells (HUVEC) | This compound + TNF-α | 100 µM | 30 min | Nuclear p65 (NF-κB) | Dose-dependent inhibition of TNF-α-induced increase | [1][2] |

| Human Peripheral Blood Mononuclear Cells (PBMC) | This compound + TNF-α | 120 µM (half-maximal) | - | NF-κB activation | Dose-dependent reduction | [3] |

| RAW 264 Macrophages | This compound + LPS, Aβ42, αSN, or PrP82-146 | 5 µM | 1 hour pre-treatment | TNF, IL-1, IL-6 secretion | Significant reduction | [4][5] |

| Primary Microglial Cells | This compound + PrP82-146 or Aβ1–42 | 5 µM | 1 hour pre-treatment | TNF secretion | Significant reduction | [4] |

Table 2: Effect of this compound on Anti-inflammatory and Other Modulatory Molecules

| Cell Type/Model | Treatment | Concentration | Duration | Measured Parameter | Result | Citation |

| Human Umbilical Vein Endothelial Cells (HUVEC) | This compound | 10 µM | 15 min | eNOS activity (citrulline production) | Significant increase | [2][6] |

| Human Coronary Artery Endothelial Cells (HCAEC) | This compound | 0.1-10 µM | - | Nitric Oxide (NO) production | 1.8-fold increase | [7] |

| RAW 264 and Microglial Cells | This compound | 5 µM | - | CD14 release | Increased shedding | [4][5] |

Signaling Pathways Modulated by this compound

Inhibition of NF-κB Activation via the PI3K-Akt-eNOS Pathway

This compound has been shown to inhibit the canonical NF-κB signaling pathway in endothelial cells. This effect is mediated through the activation of the PI3K-Akt pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). The subsequent increase in nitric oxide (NO) production is believed to play a crucial role in inhibiting the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

References

- 1. This compound upregulates eNOS activity and inhibits cytokine-induced NF-kappaB activation through a phosphoinoside 3-kinase-Akt-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound reduces mononuclear activation of the redox-sensitive transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces CD14 expression and cytokine secretion from macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound reduces CD14 expression and cytokine secretion from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces nitric oxide production in human coronary artery endothelial cells via a PI3-kinase-Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Glimepiride's Dual Action: A Technical Guide on Insulin Secretion and Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride, a second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily attributed to its potent stimulation of insulin secretion from pancreatic β-cells.[1][2][3][4] However, extensive research has revealed significant extrapancreatic effects, notably the enhancement of insulin sensitivity in peripheral tissues.[1][2][5][6][7] This technical guide provides an in-depth examination of the dual molecular mechanisms of this compound. It synthesizes quantitative data from key studies, presents detailed experimental protocols for assessing its action, and utilizes visualizations to elucidate the complex signaling pathways and workflows involved.

Core Mechanism: Stimulation of Insulin Secretion

This compound's primary mode of action is to act as an insulin secretagogue, directly stimulating the release of insulin from pancreatic β-cells.[3][4] This process is contingent on the presence of functional β-cells.[8]

Signaling Pathway

The mechanism is initiated by this compound's interaction with the ATP-sensitive potassium (K-ATP) channel complex on the β-cell membrane.

-

Binding to SUR1: this compound binds with high affinity to a specific 65-kDa protein site on the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[1][5] This binding is characterized by a rapid association and dissociation rate compared to older sulfonylureas like glibenclamide.[5]

-

K-ATP Channel Closure: This binding event induces the closure of the K-ATP channel, which is composed of SUR1 and Kir6.2 subunits.[2][8]

-

Membrane Depolarization: The closure prevents potassium ion (K+) efflux, leading to the depolarization of the β-cell membrane.[2][5]

-

Calcium Influx: Membrane depolarization triggers the opening of voltage-dependent calcium channels.[2][8] This allows for an influx of extracellular calcium (Ca2+) into the cell.[2]

-

Insulin Exocytosis: The subsequent rise in intracellular Ca2+ concentration is the critical trigger for the exocytosis of insulin-containing granules, resulting in the secretion of insulin into the bloodstream.[2]

Caption: Signaling pathway of this compound-induced insulin secretion from pancreatic β-cells.

Quantitative Data on Insulin Secretion

Studies have consistently demonstrated this compound's ability to augment both phases of insulin secretion.

| Study | Model System | Treatment Details | Key Outcome | Result |

| Korytkowski et al. (2002) | 11 obese subjects with Type 2 Diabetes | This compound therapy | First-phase incremental insulin response | ▲ 68% increase (19 ± 8 vs. 32 ± 11 pmol/l)[9][10] |

| Korytkowski et al. (2002) | 11 obese subjects with Type 2 Diabetes | This compound therapy | Second-phase incremental insulin response | ▲ 50% increase (48 ± 23 vs. 72 ± 32 pmol/l)[9][10] |

| Clark & Matthews (1996) | Patients with NIDDM | 5 mg this compound for 1 week | Basal C-peptide concentration | ▲ 16% increase (0.68 to 0.79 nmol/l)[11] |

| Clark & Matthews (1996) | Patients with NIDDM | 5 mg this compound for 1 week | Stimulated C-peptide (hyperglycemic clamp) | ▲ 25% increase (1.11 to 1.39 nmol/l)[11] |

Experimental Protocol: Static Insulin Secretion from Isolated Islets

This protocol details a standard in vitro method to assess the direct effect of compounds like this compound on pancreatic islet function.[12]

Objective: To measure insulin secretion from isolated rodent or human pancreatic islets in response to glucose and this compound under static incubation conditions.

Materials:

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM for basal, 16.7 mM for stimulation).[12]

-

Collagenase P solution for islet isolation.[13]

-

This compound stock solution (dissolved in DMSO).

-

Acid-alcohol solution for insulin extraction.

-

24-well culture plates.

-

Insulin immunoassay kit (e.g., RIA or ELISA).

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from a donor (e.g., mouse, rat) via collagenase digestion of the pancreas followed by density gradient purification.[13][14]

-

Islet Culture & Picking: Islets are cultured overnight. Prior to the assay, batches of size-matched islets (e.g., 10 islets per replicate) are hand-picked into prepared plates.[12]

-

Pre-incubation: Islets are pre-incubated in KRB with low (2.8 mM) glucose for two consecutive periods (e.g., 20-30 minutes each) to establish a basal secretion rate.[12]

-

Static Incubation: The pre-incubation buffer is removed, and islets are incubated for 1 hour in experimental KRB solutions:

-

Basal control (e.g., 2.8 mM glucose).

-

Stimulatory control (e.g., 16.7 mM glucose).

-

Experimental condition (e.g., 16.7 mM glucose + desired concentration of this compound).

-

-

Supernatant Collection: After 1 hour, the supernatant from each well is collected to measure secreted insulin.

-

Insulin Content Extraction: Intracellular insulin is extracted from the islets using an acid-alcohol solution to allow for normalization of secretion data.

-

Quantification: Insulin concentrations in the supernatant and islet extracts are measured using an appropriate immunoassay. Results are often expressed as a percentage of total insulin content or as an insulinogenic index.[7]

Caption: Experimental workflow for a static insulin secretion assay with isolated islets.

Extrapancreatic Action: Enhancement of Insulin Sensitivity

This compound possesses significant extrapancreatic effects, primarily by improving insulin sensitivity in peripheral tissues such as muscle and adipose tissue.[1][4][5] This dual action distinguishes it from other sulfonylureas and contributes to its robust glycemic control.[5]

Signaling Pathway

The insulin-sensitizing effects of this compound are multifaceted and not fully elucidated, but key proposed mechanisms include:

-

GLUT4 Translocation: this compound stimulates the translocation of glucose transporter 4 (GLUT4) from intracellular storage vesicles to the plasma membrane in muscle and fat cells.[1][5][7][15] This action, which enhances glucose uptake, appears to occur via a mechanism distinct from the insulin signaling pathway, potentially involving a glycosyl-phosphatidylinositol (GPI)-specific phospholipase.[16]

-

Increased Adiponectin: Clinical studies show that this compound treatment increases circulating levels of adiponectin, an adipokine known to improve insulin sensitivity.[17][18][19][20][21] This effect is particularly noted in patients with low baseline adiponectin levels.[17]

-

Anti-Inflammatory Effects: this compound has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6, which are linked to insulin resistance.[21][22]

Caption: Proposed extrapancreatic mechanisms of this compound on insulin sensitivity.

Quantitative Data on Insulin Sensitivity

In vivo and in vitro studies have quantified this compound's impact on insulin sensitivity.

| Study | Model System | Treatment Details | Key Outcome | Result |

| van der Wal et al. (2002) | Insulin-resistant human subjects | Acute this compound infusion | Glucose infusion rate (Euglycemic clamp) | ▲ 32% increase at low insulin dose (12.2 to 16.1 µmol·kg⁻¹·min⁻¹)[23] |

| Tsunekawa et al. (2003) | Elderly Type 2 Diabetic subjects | 12 weeks of this compound treatment | Metabolic Clearance Rate of Glucose (MCR-g) | ▲ 46% increase (3.92 to 5.73 mg·kg⁻¹·min⁻¹)[20] |

| Tsunekawa et al. (2003) | Elderly Type 2 Diabetic subjects | 8 weeks of this compound treatment | Plasma Adiponectin | ▲ 54% increase (6.61 to 10.2 µg/ml)[20] |

| Jacob et al. (2002) | Cultured human skeletal muscle cells | 4h incubation with 0.1 µmol/l this compound | Insulin-stimulated glycogen synthesis | ▲ ~40% increase[24] |

| Müller & Geisen (1995) | Insulin-resistant rat adipocytes | In vitro incubation | GLUT4 Translocation | Stimulated translocation to the plasma membrane[15][25] |

Experimental Protocol: Hyperinsulinemic-Euglycemic Clamp